

# Intrinsic Antimicrobial Spectrum of Ceftazidime Sodium: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceftazidime sodium*

Cat. No.: *B1231384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceftazidime is a third-generation cephalosporin antibiotic renowned for its potent activity against a wide range of clinically significant bacteria, most notably *Pseudomonas aeruginosa*.<sup>[1][2]</sup> As a semisynthetic, broad-spectrum beta-lactam antibiotic, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.<sup>[3][4][5]</sup> This technical guide provides a comprehensive overview of the intrinsic antimicrobial spectrum of **ceftazidime sodium**, detailing its activity against Gram-positive, Gram-negative, and anaerobic bacteria. The document includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

## Antimicrobial Spectrum of Ceftazidime

Ceftazidime exhibits a broad spectrum of activity, with a marked potency against Gram-negative bacilli, including many *Enterobacteriaceae* and *Pseudomonas aeruginosa*.<sup>[6][7]</sup> Its activity against Gram-positive organisms is generally less pronounced than that of earlier-generation cephalosporins.<sup>[1][6]</sup> Furthermore, ceftazidime's efficacy against anaerobic bacteria is variable.<sup>[8]</sup>

## Gram-Negative Bacteria

Ceftazidime is highly active against a wide array of Gram-negative aerobic bacteria. This includes most Enterobacteriaceae, such as *Escherichia coli*, *Klebsiella* spp., *Proteus* spp., *Enterobacter* spp., *Citrobacter* spp., and *Serratia* spp.<sup>[9]</sup> A key feature of ceftazidime is its stability against many beta-lactamases produced by these organisms.<sup>[6][10]</sup> Its most notable activity is against *Pseudomonas aeruginosa*, a challenging opportunistic pathogen.<sup>[1][2][9]</sup>

Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Bacteria

| Organism                      | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) |
|-------------------------------|--------------------------|--------------------------|
| <i>Pseudomonas aeruginosa</i> | 2                        | 8 - >32                  |
| <i>Escherichia coli</i>       | ≤0.12 - 0.25             | 0.25 - >32               |
| <i>Klebsiella pneumoniae</i>  | 0.25                     | >32                      |
| <i>Enterobacter cloacae</i>   | >8                       | >8                       |
| <i>Serratia marcescens</i>    | 0.12                     | 1                        |
| <i>Proteus mirabilis</i>      | 0.25                     | 0.5                      |
| <i>Haemophilus influenzae</i> | 0.015                    | -                        |

Note: MIC values can vary depending on the study, geographical location, and time period of isolate collection.

## Gram-Positive Bacteria

The activity of ceftazidime against Gram-positive bacteria is more limited. While it shows some activity against certain streptococci, such as *Streptococcus pneumoniae* and *Streptococcus pyogenes*, it is less effective against *Staphylococcus aureus* compared to first and second-generation cephalosporins.<sup>[1][6]</sup> Ceftazidime is not active against methicillin-resistant *Staphylococcus aureus* (MRSA) or *Enterococcus* species.<sup>[1][11]</sup>

Table 2: In Vitro Activity of Ceftazidime against Key Gram-Positive Bacteria

| Organism                                           | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) |
|----------------------------------------------------|--------------------------|--------------------------|
| Staphylococcus aureus<br>(methicillin-susceptible) | 8                        | -                        |
| Streptococcus pneumoniae                           | -                        | 0.5                      |
| Streptococcus pyogenes                             | -                        | -                        |
| Enterococcus faecalis                              | Inactive                 | Inactive                 |

Note: Data for some Gram-positive organisms is limited as ceftazidime is not the primary agent for these infections.

## Anaerobic Bacteria

Ceftazidime's activity against anaerobic bacteria is variable. It demonstrates good activity against some anaerobic cocci like *Peptostreptococcus* and *Propionibacterium*.[\[12\]](#)[\[13\]](#) However, its efficacy against the *Bacteroides fragilis* group, which are common anaerobic pathogens, is limited, particularly against  $\beta$ -lactamase producing strains.[\[8\]](#)[\[12\]](#)[\[13\]](#) It is also less active against *Clostridium* species other than *Clostridium perfringens*.[\[12\]](#)[\[13\]](#)

Table 3: In Vitro Activity of Ceftazidime against Key Anaerobic Bacteria

| Organism                             | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) |
|--------------------------------------|--------------------------|--------------------------|
| <i>Bacteroides fragilis</i>          | 8 - 64                   | 16 - >128                |
| <i>Clostridium perfringens</i>       | Readily inhibited        | Readily inhibited        |
| <i>Peptostreptococcus</i> spp.       | Readily inhibited        | Readily inhibited        |
| <i>Fusobacterium</i> spp. (variable) | -                        | -                        |

Note: "Readily inhibited" indicates general susceptibility, but specific MIC<sub>50/90</sub> values are not consistently reported.

## Mechanism of Action

Ceftazidime, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[3][4][14]</sup> This process involves the following key steps:

- Penetration of the Bacterial Cell Wall: In Gram-negative bacteria, ceftazidime must first pass through the outer membrane porin channels to reach its target in the periplasmic space.
- Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, ceftazidime covalently binds to and inactivates essential PBPs.<sup>[3][14]</sup> These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria.<sup>[14]</sup>
- Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains.
- Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.



[Click to download full resolution via product page](#)

**Figure 1.** Signaling pathway of Ceftazidime's mechanism of action.

## Mechanisms of Resistance

Bacterial resistance to ceftazidime can emerge through several mechanisms:

- Production of  $\beta$ -Lactamases: This is the most common mechanism of resistance.<sup>[15]</sup> Bacteria may produce enzymes called  $\beta$ -lactamases that hydrolyze the  $\beta$ -lactam ring of

ceftazidime, rendering it inactive. This includes extended-spectrum  $\beta$ -lactamases (ESBLs) and chromosomal AmpC  $\beta$ -lactamases.[1][15]

- Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ceftazidime, preventing the drug from effectively inhibiting cell wall synthesis.
- Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of ceftazidime into the periplasmic space.[16]
- Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftazidime out of the cell, preventing it from reaching its target PBPs.

## Experimental Protocols for Determining Antimicrobial Spectrum

The *in vitro* activity of ceftazidime is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### Broth Microdilution Method (CLSI Guideline)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Ceftazidime sodium** powder
- Bacterial isolates

- Sterile saline or broth
- McFarland turbidity standards (0.5)
- Inoculator
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

**Procedure:**

- Preparation of Antimicrobial Solutions: Prepare a stock solution of ceftazidime and perform serial twofold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.
- Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Incubation: Incubate the inoculated plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.

## Agar Dilution Method (EUCAST Guideline)

The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which the bacterial isolates are then inoculated.

**Materials:**

- Mueller-Hinton Agar (MHA)
- **Ceftazidime sodium** powder

- Bacterial isolates
- Sterile saline or broth
- McFarland turbidity standards (0.5)
- Inoculum replicating apparatus (e.g., Steers replicator)
- Petri dishes
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

**Procedure:**

- Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of ceftazidime. A control plate with no antibiotic should also be prepared.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
- Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.
- Incubation: Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ceftazidime at which there is no visible growth, a faint haze, or one or two colonies.

[Click to download full resolution via product page](#)

**Figure 2.** Experimental workflow for MIC determination.

## Conclusion

**Ceftazidime sodium** remains a critical antibiotic, particularly for the treatment of infections caused by *Pseudomonas aeruginosa* and other multidrug-resistant Gram-negative bacteria. A thorough understanding of its intrinsic antimicrobial spectrum, mechanism of action, and potential for resistance is essential for its judicious use in clinical and research settings. The standardized methodologies for susceptibility testing outlined in this guide are fundamental for accurately assessing its in vitro efficacy and for ongoing surveillance of resistance patterns. This knowledge is paramount for drug development professionals in the quest for novel antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Antimicrobial Susceptibility of Clinical Isolates of *Bacteroides fragilis* Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Invasive *Streptococcus pneumoniae* Isolates in Portugal over an 11-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility of *Staphylococcus aureus* and *Staphylococcus pseudintermedius* isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 8. *Bacteroides fragilis* Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Predicting Oral Beta-lactam susceptibilities against *Streptococcus pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. In Vitro Susceptibilities of the *Bacteroides fragilis* Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibilities of *Peptostreptococcus anaerobius* and the Newly Described *Peptostreptococcus stomatis* Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First National Survey of Antibiotic Susceptibility of the *Bacteroides fragilis* Group: Emerging Resistance to Carbapenems in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Intrinsic Antimicrobial Spectrum of Ceftazidime Sodium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231384#intrinsic-antimicrobial-spectrum-of-ceftazidime-sodium]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)